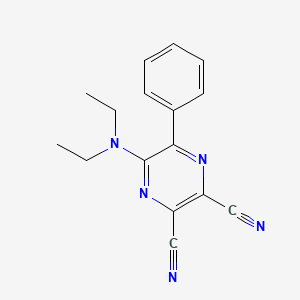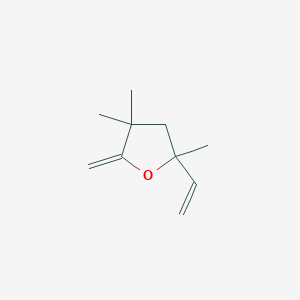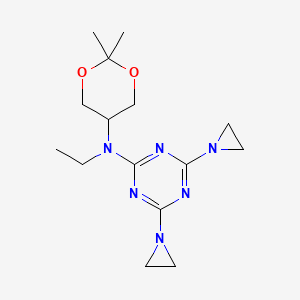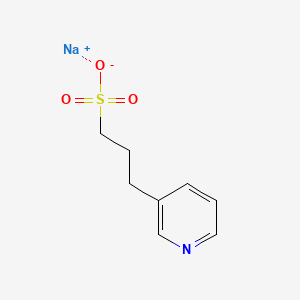
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions. The polymerization process can be initiated by free radicals, anionic, or cationic initiators, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and properties of the polymer.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (E)-, dibutyl ester
- Acetic acid ethenyl ester, polymer with ethene and ethenol
Uniqueness
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is unique due to its specific polymeric structure and the presence of both 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt and ethenyl acetate units. This combination imparts unique properties to the polymer, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
65294-10-2 |
|---|---|
Molekularformel |
C12H17NaO6 |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.Na/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-6-4(2)5;/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3;/q;;+1/p-1/b5-4-;; |
InChI-Schlüssel |
WOFLGSXEKOGYJH-WNCVTPEDSA-M |
Isomerische SMILES |
CCCCOC(=O)/C=C\C(=O)[O-].CC(=O)OC=C.[Na+] |
Kanonische SMILES |
CCCCOC(=O)C=CC(=O)[O-].CC(=O)OC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)




![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)


![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)

![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)

